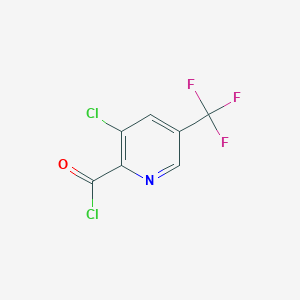

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride

Description

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride (CAS: 80194-72-5, molecular formula: C₇H₂Cl₂F₃NO) is a halogenated heterocyclic compound characterized by a pyridine ring substituted with chlorine at the 3-position, a trifluoromethyl group at the 5-position, and a reactive carbonyl chloride at the 2-position. This structure confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly in agrochemicals (e.g., fluopyram derivatives) and pharmaceuticals . Its molecular weight (244 g/mol) and polarizable trifluoromethyl group enhance its solubility in non-polar solvents, facilitating reactions under mild conditions .

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO/c8-4-1-3(7(10,11)12)2-13-5(4)6(9)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIMEAODTKIPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions . This reaction introduces the carbonyl chloride group into the pyridine ring.

Industrial Production Methods: Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride. The reaction is catalyzed by chromium oxide-alumina (CrO-Al) at a temperature of around 300°C . This method ensures a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly those requiring the trifluoromethyl group for enhanced metabolic stability and bioavailability . It serves as an intermediate in the synthesis of various drugs.

Industry: In the agrochemical industry, it is used to synthesize active ingredients for pesticides and herbicides. The trifluoromethyl group imparts desirable properties such as increased lipophilicity and resistance to metabolic degradation .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride largely depends on its application. In pharmaceuticals, it often acts by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets . The exact pathways involved vary with the specific drug or agrochemical it is used to synthesize.

Comparison with Similar Compounds

Key Observations:

- Reactivity : The pyridine-based acyl chloride (target compound) exhibits higher reactivity than its benzoyl counterpart due to the electron-withdrawing nature of the pyridine nitrogen, which activates the carbonyl group for nucleophilic attack . In contrast, the ester derivative (methyl carboxylate) is inert under standard conditions, requiring harsh hydrolysis to regenerate the acid .

- Substituent Effects : Fluorine substitution (e.g., 2-Fluoro-5-(trifluoromethyl)benzoyl chloride) increases electrophilicity compared to chlorine but reduces steric bulk, enabling faster SNAr reactions .

Key Observations:

- The target compound’s acyl chloride group enables direct coupling with amines or alcohols to form amides or esters, critical for constructing fluopyram’s ethylamino side chain .

- Benzoyl chloride derivatives are less favored in modern agrochemical synthesis due to lower regioselectivity in substitution reactions .

Biological Activity

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a compound of significant interest due to its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a detailed examination of its biological properties, including its role as a pesticide and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by the presence of a trifluoromethyl group and a carbonyl chloride functional group. Its molecular structure can be represented as follows:

This structure contributes to its unique chemical reactivity and biological interactions.

Biological Activity

1. Pesticidal Properties

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride has been identified as an active ingredient in various pesticide formulations. Its effectiveness against a wide range of pests is attributed to its ability to disrupt biological processes in target organisms. For instance, it has shown efficacy in controlling insect populations at different developmental stages, making it suitable for agricultural applications .

2. Environmental Impact

As a degradation product of fluopicolide and fluopyram fungicides, this compound's environmental fate is crucial for assessing its ecological impact. Studies indicate that it exhibits low persistence in the environment, with a half-life ranging from 2.5 to 3.0 days . Its mobility in soil is also notable, which raises considerations for potential leaching into groundwater.

Case Studies

Case Study 1: Pesticidal Efficacy

In trials assessing the insecticidal activity of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride, it was found to be effective against common agricultural pests such as aphids and spider mites. The compound demonstrated a significant reduction in pest populations when applied at recommended dosages, highlighting its potential as an environmentally friendly pest control agent .

Case Study 2: Toxicological Assessment

A comprehensive toxicological evaluation revealed that while the compound exhibits acute toxicity (classified as Acute Tox. 3 for dermal and inhalation exposure), it does not show long-term chronic effects on non-target species at environmentally relevant concentrations . This finding supports its use in integrated pest management strategies.

Research Findings

Recent studies have focused on the molecular interactions of trifluoromethyl-containing compounds like 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride with biological targets. The trifluoromethyl group has been shown to enhance binding affinity and selectivity towards various enzymes, which may lead to novel therapeutic applications beyond agrochemicals .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₃NO |

| Acute Toxicity | Tox Category 3 (Dermal/Inhalation) |

| Environmental Persistence | Half-life: 2.5 - 3.0 days |

| Efficacy Against Insects | Effective against aphids and spider mites |

| Toxicological Effects | No chronic effects at low concentrations |

Q & A

What are the optimal conditions for synthesizing 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride from its carboxylic acid precursor?

Methodological Answer:

The synthesis typically involves chlorinating the corresponding carboxylic acid (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

- Reaction Setup : The carboxylic acid is refluxed with excess chlorinating agent in anhydrous dichloromethane (DCM) or toluene under inert atmosphere.

- Temperature : 60–80°C for 4–6 hours.

- Workup : Excess reagent is removed via rotary evaporation, and the product is purified by vacuum distillation or recrystallization.

- Key Considerations : Moisture must be strictly excluded to prevent hydrolysis. The use of catalytic dimethylformamide (DMF) can accelerate the reaction .

What analytical techniques are recommended for confirming the structure and purity of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons and confirms substitution patterns.

- ¹³C NMR : Detects carbonyl carbon (~165–170 ppm) and trifluoromethyl carbon (~120 ppm, split due to coupling with fluorine).

- ¹⁹F NMR : Confirms the presence and environment of the -CF₃ group.

- Infrared (IR) Spectroscopy : A strong absorption band near 1770–1800 cm⁻¹ confirms the carbonyl chloride (C=O stretch).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺) and fragmentation patterns validate the molecular formula.

- HPLC : Purity assessment (>95% by area normalization) under reverse-phase conditions .

How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols).

- Rate Enhancement : Reactions with amines (to form amides) proceed faster compared to non-fluorinated analogs.

- Selectivity : The -CF₃ group directs nucleophiles to the carbonyl carbon rather than the pyridine ring.

- Example : In amidation, use 1.2 equivalents of amine in DCM at 0–25°C to avoid side reactions like hydrolysis .

What strategies mitigate competing side reactions during multi-step syntheses using this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ in amines) using tert-butoxycarbonyl (Boc) or benzyl groups.

- Controlled Stoichiometry : Limit reagent excess (e.g., 1.1 equivalents of nucleophile) to minimize over-substitution.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance selectivity in Friedel-Crafts or coupling reactions.

- Temperature Gradients : Start reactions at low temperatures (-20°C) to control exothermicity .

How can computational chemistry predict regioselectivity in reactions involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states to identify energy barriers for different reaction pathways.

- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack.

- Case Study : DFT studies on similar pyridine derivatives show that the -CF₃ group lowers the LUMO energy at the carbonyl, favoring nucleophilic substitution .

What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (N₂ or Ar) in sealed containers with desiccants (e.g., molecular sieves).

- Temperature : Refrigerate at 2–8°C to slow degradation.

- Decomposition Pathways : Hydrolysis forms the carboxylic acid; monitor via periodic HPLC or TLC.

- Handling : Use glass or PTFE-lined containers to avoid metal-catalyzed side reactions .

What challenges arise when scaling up reactions with this compound, and how are they addressed?

Methodological Answer:

- Exothermicity : Use jacketed reactors with controlled cooling to manage heat during chlorination or amidation.

- Byproduct Formation : Implement inline purification (e.g., continuous distillation) to remove HCl or SO₂.

- Safety : Conduct hazard assessments for large-scale handling of corrosive reagents (e.g., SOCl₂) .

How is this compound utilized to introduce pharmacophores in medicinal chemistry?

Methodological Answer:

- Amide Coupling : React with amines to generate pyridine-containing amides, common in kinase inhibitors.

- Example : Condensation with 2-aminopyridines yields heterocyclic scaffolds with enhanced bioavailability.

- Biological Activity : Derivatives show potential in targeting enzymes like PDE4 or tyrosine kinases .

What safety precautions are essential for laboratory handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for all procedures.

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents.

- Waste Disposal : Collect waste in sealed containers for incineration or hydrolysis under controlled conditions .

How can isotopic labeling (e.g., ¹³C, ¹⁸O) aid mechanistic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.